

Leu-Enkephalin as an endogenous opioid peptide

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Compound of Interest

Compound Name: *Leu-Enkephalin*

Cat. No.: *B3435032*

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An In-depth Technical Guide to **Leu-Enkephalin** as an Endogenous Opioid Peptide

Introduction

Leu-enkephalin is a pivotal endogenous opioid pentapeptide, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, that is naturally present in the central and peripheral nervous systems of many animals, including humans[1]. As a key neuromodulator, it plays a significant role in a multitude of physiological processes, most notably in pain modulation (antinociception), stress response, and emotional regulation[2]. **Leu-enkephalin** exerts its effects by acting as an agonist at opioid receptors, primarily showing a greater preference for the δ -opioid receptor (DOR) and to a lesser extent, the μ -opioid receptor (MOR)[1][3]. Its therapeutic potential is a subject of intense research, although its clinical utility is hampered by rapid enzymatic degradation in vivo[2]. This guide provides a comprehensive technical overview of **Leu-enkephalin**, focusing on its biosynthesis, receptor pharmacology, signaling pathways, and the experimental protocols used for its study, tailored for researchers and drug development professionals.

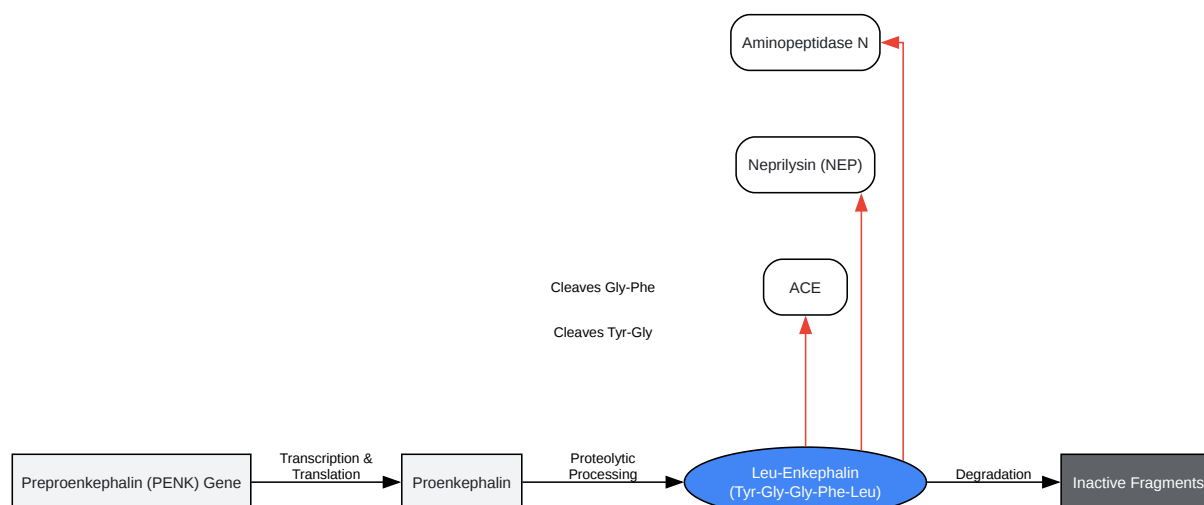
Biochemical Properties and Metabolism

Structure: **Leu-enkephalin** is a pentapeptide with the sequence L-tyrosine, glycine, glycine, L-phenylalanine, and L-leucine. Its molar mass is 555.62 g/mol. The N-terminal tyrosine residue is crucial for its opioid activity, analogous to the 3-hydroxyl group on morphine.

Biosynthesis and Degradation: The biosynthesis of **Leu-enkephalin** is a multi-step process that originates from the preproenkephalin (PENK) gene. The PENK gene is transcribed and translated to produce the precursor protein, preproenkephalin. This precursor contains multiple copies of enkephalin sequences. After cleavage of a signal peptide, the resulting proenkephalin is processed by various peptidases within secretory vesicles to yield active **Leu-enkephalin**, along with several copies of Met-enkephalin. **Leu-enkephalin** can also be derived from another precursor, prodynorphin.

The biological activity of **Leu-enkephalin** is short-lived due to rapid degradation by peptidases in the synaptic cleft. The primary enzymes responsible for its inactivation are:

- Neutral Endopeptidase (NEP, Neprilysin): Cleaves the Gly³-Phe⁴ bond.
- Angiotensin-Converting Enzyme (ACE): Cleaves the Phe⁴-Leu⁵ bond.
- Aminopeptidase N: Cleaves the Tyr¹-Gly² bond.



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Biosynthesis and degradation pathway of **Leu-Enkephalin**.

Physiological Functions

Leu-enkephalin is involved in a wide array of physiological functions due to the broad distribution of opioid receptors throughout the body. Its primary roles include:

- **Analgesia:** It modulates pain perception by acting on opioid receptors in the brain and spinal cord, leading to descending inhibition of pain signals.
- **Stress Response:** Enkephalins are believed to modulate the intensity and duration of the body's stress response.
- **Gastrointestinal Motility:** It influences peristalsis in the digestive tract.
- **Cardiovascular Regulation:** It has been shown to have cardiovascular effects, which is an area of active research, particularly in the context of cardiac ischemia.
- **Neuroprotection and Memory:** Emerging evidence suggests its role in neuroprotective mechanisms and memory processes.
- **Immune System Modulation:** Met-enkephalin, a closely related peptide, has demonstrated immunomodulatory effects, and similar roles are being investigated for **Leu-enkephalin**.

Receptor Pharmacology and Quantitative Data

Leu-enkephalin is an agonist at both μ - and δ -opioid receptors, with a significantly higher affinity for the δ -opioid receptor. It has little to no significant interaction with the κ -opioid receptor. The binding affinity (K_i) and functional potency (EC_{50}/IC_{50}) are key parameters for characterizing its interaction with these receptors.

Table 1: Opioid Receptor Binding Affinities (K_i) and Functional Potencies of **Leu-Enkephalin**

Parameter	Receptor	Value (nM)	Assay Type	Reference
Ki	δ-Opioid Receptor (DOR)	1.26	Radioligand Binding	
Ki	μ-Opioid Receptor (MOR)	1.7	Radioligand Binding	
Ki	δ-Opioid Receptor (DOR)	0.9	Radioligand Binding	
Ki	μ-Opioid Receptor (MOR)	1.9	Radioligand Binding	
Ki	δ/μ Opioid Receptors	18.9	Radioligand Binding	
IC50	δ-Opioid Receptor (DOR)	1.02	cAMP Inhibition	
EC50	δ-Opioid Receptor (DOR)	8.9	β-Arrestin Recruitment	

| EC50 | μ-Opioid Receptor (MOR) | 977 | β-Arrestin Recruitment | |

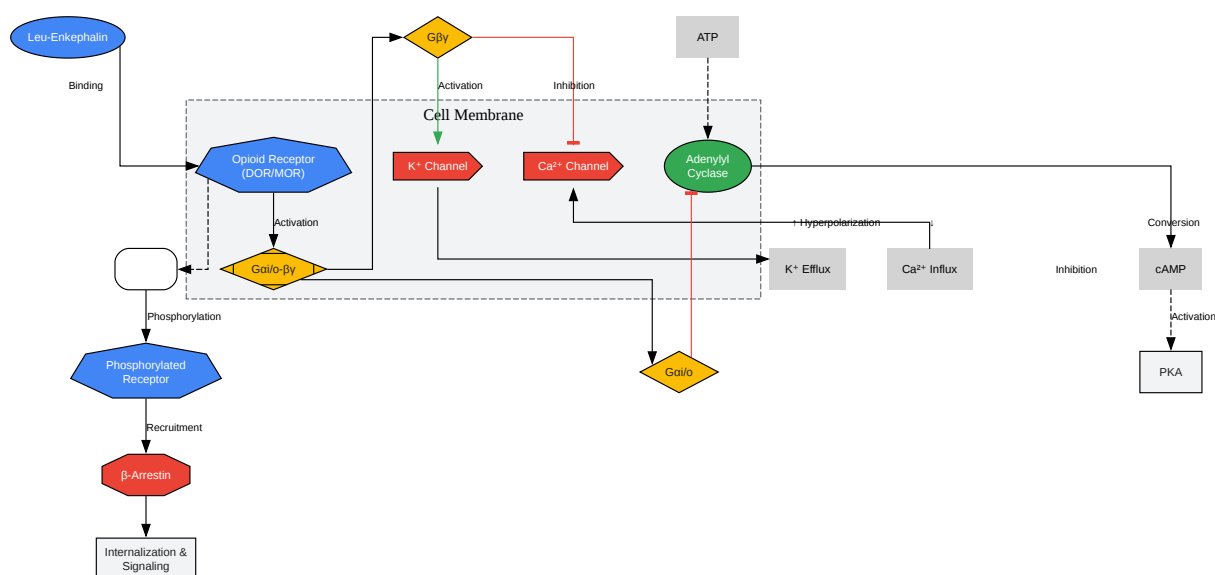
Note: Lower Ki, IC50, and EC50 values indicate higher binding affinity and potency, respectively. Values can vary based on experimental conditions and cell systems used.

Signaling Pathways

Upon binding to its G-protein coupled receptors (GPCRs), primarily DOR and MOR, **Leu-enkephalin** initiates intracellular signaling cascades. These receptors are coupled to inhibitory G proteins (Gai/o).

- G-Protein Dependent Pathway: Agonist binding causes a conformational change in the receptor, leading to the dissociation of the Gai/o subunit from the Gβγ dimer.
 - The activated Gai/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

- The G $\beta\gamma$ dimer can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).
- β -Arrestin Dependent Pathway: Following activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β -arrestin proteins. β -arrestin binding uncouples the receptor from G-proteins (desensitization) and can initiate receptor internalization and a separate wave of G-protein-independent signaling.



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Simplified **Leu-Enkephalin** signaling pathways.

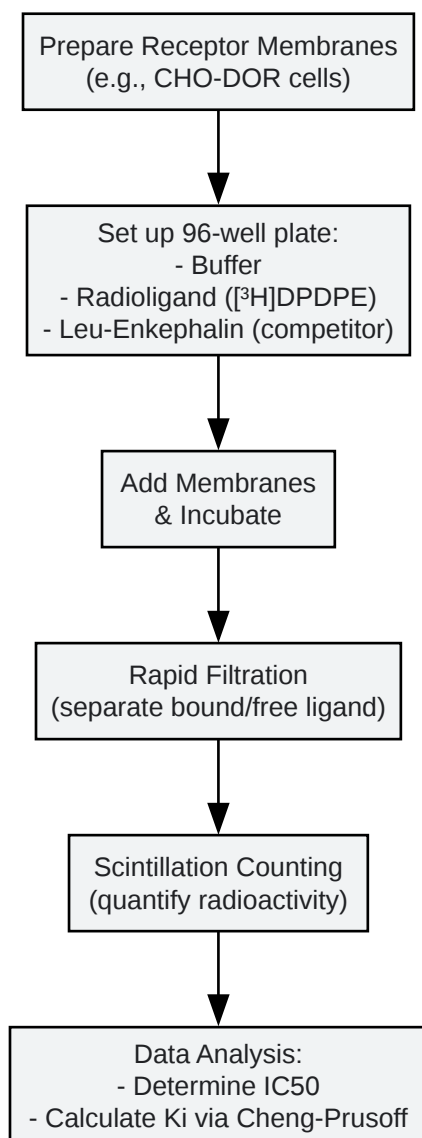
Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_i) of **Leu-enkephalin** by measuring its ability to displace a known radiolabeled ligand from opioid receptors.

Methodology:

- **Membrane Preparation:** Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO cells stably expressing DOR or MOR). Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer to a specific protein concentration.
- **Assay Setup:** In a 96-well plate, add the following components in order:
 - Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
 - A fixed concentration of a selective radioligand (e.g., [³H]DPDPE for DOR).
 - Varying concentrations of unlabeled **Leu-enkephalin** (competitor).
 - For non-specific binding control, add a high concentration of a non-radiolabeled antagonist (e.g., 10 μM Naloxone).
 - Initiate the reaction by adding the cell membrane preparation.
- **Incubation:** Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach binding equilibrium.
- **Filtration:** Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- **Quantification:** Wash the filters with ice-cold wash buffer. Transfer the filters to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **Leu-enkephalin**. Determine the IC₅₀ value using non-linear regression. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the radioligand concentration and K_d is its dissociation constant.



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Workflow for a competitive radioligand binding assay.

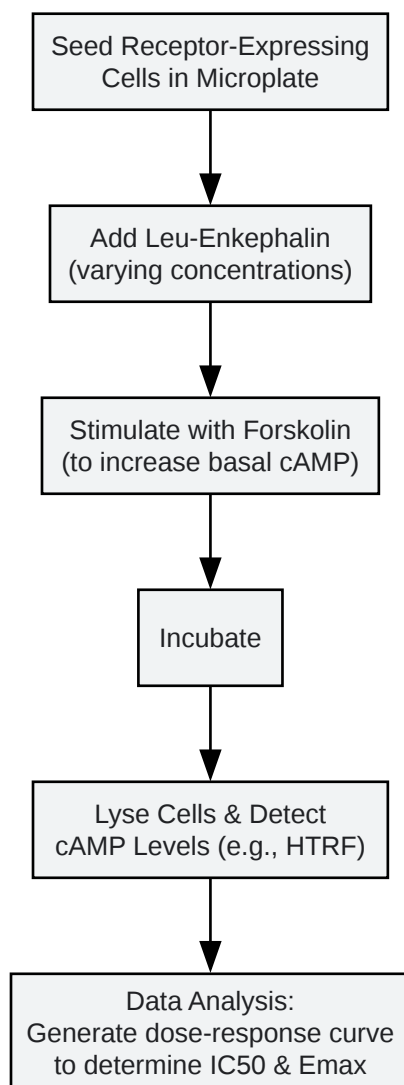
cAMP Inhibition Assay

This functional assay measures the potency (IC₅₀) of **Leu-enkephalin** to inhibit adenylyl cyclase activity via Gai/o-coupled receptors.

Methodology:

- Cell Culture: Seed cells expressing the opioid receptor of interest (e.g., HEK-DOR) in a 96- or 384-well plate and allow them to adhere overnight.

- Assay Setup:
 - Aspirate the culture medium.
 - Add an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Add serial dilutions of **Leu-enkephalin** to the wells.
- Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.
- Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
- Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, ELISA, or LANCE-based).
- Data Analysis: Plot the measured cAMP levels against the log concentration of **Leu-enkephalin**. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and E_{max} (efficacy) values.



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Workflow for a cAMP inhibition assay.

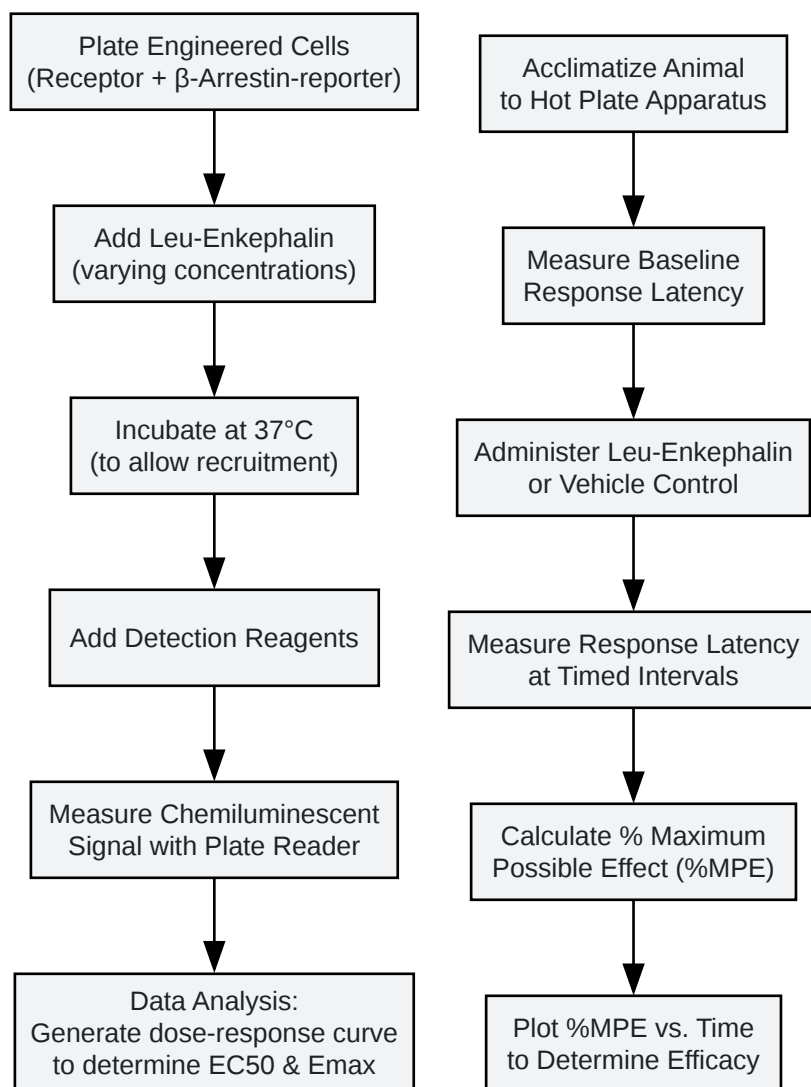
β-Arrestin Recruitment Assay

This assay measures the ability of **Leu-enkephalin** to promote the interaction between an activated opioid receptor and β-arrestin.

Methodology:

- **Cell Culture:** Use an engineered cell line that co-expresses the opioid receptor of interest and a β-arrestin fusion protein linked to a reporter system (e.g., DiscoverX PathHunter). Plate the cells in a white, opaque microplate and incubate overnight.

- **Compound Addition:** Add serial dilutions of **Leu-enkephalin** to the wells.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β -arrestin recruitment.
- **Detection:** Add the detection reagents as per the manufacturer's protocol. These reagents generate a chemiluminescent signal when the receptor and β -arrestin interact.
- **Measurement:** After a final incubation period at room temperature, measure the luminescence using a plate reader.
- **Data Analysis:** Generate concentration-response curves by plotting the luminescent signal against the log concentration of **Leu-enkephalin**. Fit the data to determine the EC50 and Emax values for β -arrestin recruitment.



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References

- 1. Leu-enkephalin - Wikipedia [en.wikipedia.org]
- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

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